

Enazadrem Phosphate: A Technical Guide to Synthesis and Application

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Compound of Interest		
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Abstract

Enazadrem phosphate (CP-70,490-09) is the phosphate prodrug of Enazadrem (CP-70,490), a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in a range of diseases including psoriasis, asthma, and other immune system disorders.[1] The development of Enazadrem phosphate was a strategic approach to enhance the pharmaceutical properties, such as solubility and oral bioavailability, of the active parent compound, Enazadrem.[1] Upon administration, endogenous phosphatases are expected to cleave the phosphate group, releasing the active Enazadrem molecule to exert its therapeutic effect by inhibiting the production of leukotrienes.[1] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential uses of Enazadrem phosphate, based on publicly available information.

Chemical and Physical Properties

A summary of the key chemical and physical properties for both Enazadrem and its phosphate prodrug are presented below.



Property	Enazadrem	Enazadrem Phosphate
IUPAC Name	4,6-dimethyl-2-[(6- phenylhexyl)amino]pyrimidin-5- ol	4,6-dimethyl-2-[(6- phenylhexyl)amino]pyrimidin-5- ol; phosphoric acid
Molecular Formula	C18H25N3O	C18H28N3O5P
Molecular Weight	299.41 g/mol	397.39 g/mol
CAS Number	107361-33-1	132956-22-0
Developmental Code	CP-70,490	CP-70,490-09

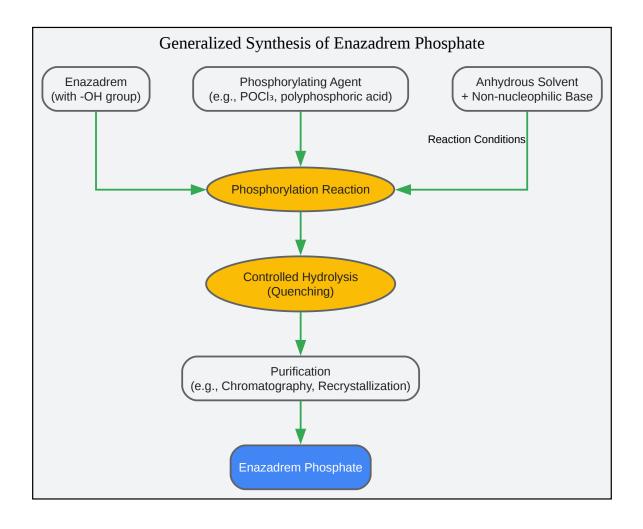
Source: BenchChem[1]

Synthesis of Enazadrem Phosphate

While the specific, detailed synthesis protocols for Enazadrem phosphate are proprietary and not publicly available, a general synthetic route can be inferred from standard organic chemistry principles for the creation of phosphate ester prodrugs from a parent molecule containing a hydroxyl group.

The synthesis would likely involve the phosphorylation of the hydroxyl group on the pyrimidine ring of Enazadrem. A generalized, hypothetical workflow for this transformation is presented below.





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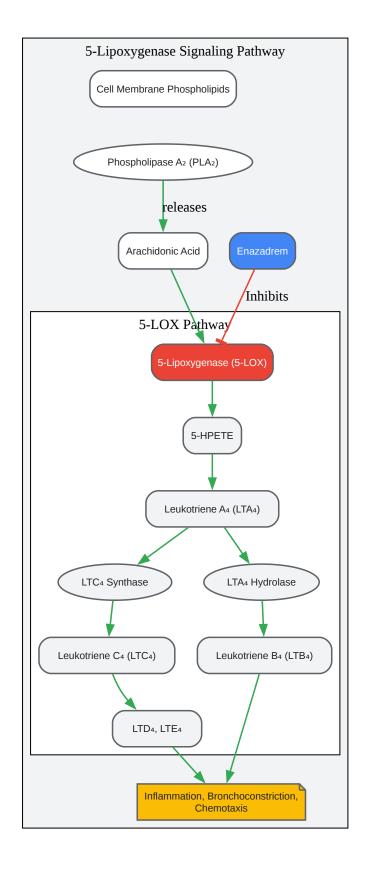
Caption: Generalized synthetic workflow for Enazadrem phosphate.

Mechanism of Action: 5-Lipoxygenase Inhibition

Enazadrem's primary mechanism of action is the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into leukotrienes.[1] Leukotrienes are potent pro-inflammatory mediators involved in various physiological and pathological processes, including immune responses and bronchoconstriction.[2] By inhibiting 5-LOX, Enazadrem effectively blocks the synthesis of all downstream leukotrienes, thereby mitigating the inflammatory response.[1][2]



The signaling pathway below illustrates the role of 5-lipoxygenase and the point of intervention by Enazadrem.





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Caption: Mechanism of action of Enazadrem in the 5-lipoxygenase pathway.

Use and Therapeutic Indications

Based on its mechanism as a 5-lipoxygenase inhibitor, Enazadrem phosphate was investigated for its potential in treating a variety of inflammatory conditions.[2] The inhibition of leukotriene synthesis suggests therapeutic utility in diseases where these mediators play a significant role. [1] Potential indications for this class of compounds include:

- Pulmonary diseases (e.g., asthma)[2]
- Inflammatory diseases (e.g., arthritis)[2]
- Psoriasis[1][2]

Preclinical and Clinical Data

Publicly available quantitative data on the in vitro potency, pharmacokinetic profile, and clinical efficacy of Enazadrem and Enazadrem phosphate is scarce.[1] While it is known to have been in development for inflammatory conditions like psoriasis, specific data from these studies are not readily accessible in the public domain.[1] A template for how such data would be presented is provided below for illustrative purposes.

Table 1: In Vitro Potency of Enazadrem

Target Assay System	IC50	Reference
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| 5-Lipoxygenase | Data not available | Data not available | - |

Table 2: Pharmacokinetic Properties of Enazadrem

Species Route of Administration	T½	Oral Bioavailability (%)	Reference
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| Data not available | Data not available | Data not available | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Enazadrem phosphate are proprietary.[2] However, a generalized methodology for assessing the in vitro inhibition of 5-lipoxygenase is outlined below.

General Protocol: In Vitro 5-LOX Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Enazadrem against the 5-lipoxygenase enzyme.

Materials:

- Purified 5-lipoxygenase enzyme (e.g., human recombinant)
- Arachidonic acid (substrate)
- Enazadrem (test inhibitor)
- Known 5-LOX inhibitor (positive control, e.g., Zileuton)
- Assay buffer
- Detection reagent
- 96-well microplate
- Microplate reader

Procedure:

- Compound Preparation: Prepare a stock solution of Enazadrem in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
- Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, followed by the test inhibitor (Enazadrem), positive control, or vehicle control (e.g., DMSO).

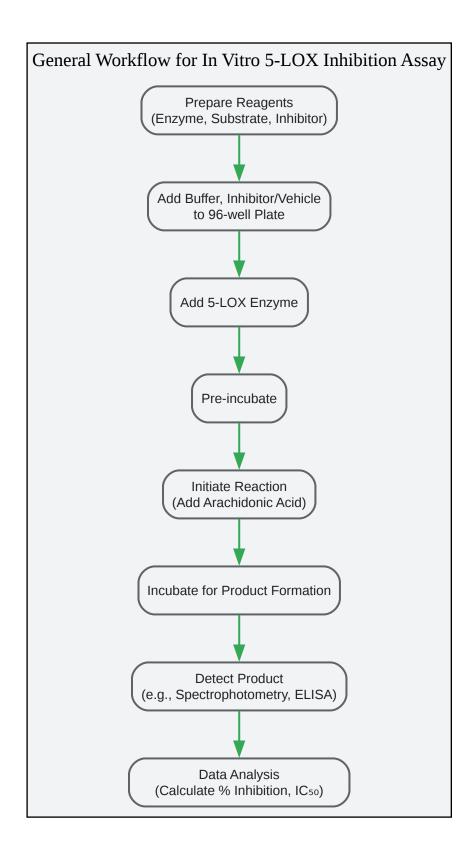
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- Enzyme Addition: Add the purified 5-lipoxygenase enzyme to all wells except for the noenzyme control.
- Pre-incubation: Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the inhibitor to bind.
- Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
- Incubation: Incubate for a specific time to allow for product formation.
- Detection: Stop the reaction and measure the formation of leukotriene products. This can be
 done spectrophotometrically by monitoring the formation of a conjugated diene system at
 234 nm, or by using more specific methods like ELISA or LC-MS/MS.[1]
- Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal doseresponse curve.[1]





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Caption: Generalized workflow for an in vitro 5-LOX inhibition assay.



Conclusion

Enazadrem is a 5-lipoxygenase inhibitor with a well-defined mechanism of action targeting a key pathway in inflammation.[1] The development of its phosphate prodrug, Enazadrem phosphate, represents a rational approach to optimize its pharmaceutical properties for clinical application.[1] While the scarcity of publicly available data on its synthesis, preclinical, and clinical performance limits a more in-depth technical assessment, the scientific foundation for its development as a treatment for inflammatory diseases is clear.[1] Further disclosure of developmental data would be necessary for a complete evaluation of this compound.

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